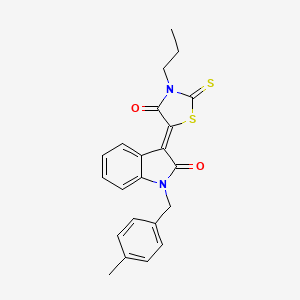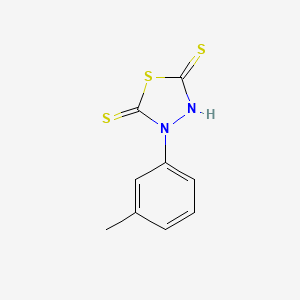
Adenylyl cyclase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-621302, également connu sous le nom d'Adénylyl cyclase-IN-1, est un composé chimique de formule moléculaire C₉H₈N₂S₃ et de masse moléculaire 240,37 g/mol . Ce composé est principalement connu pour son rôle d'inhibiteur de l'adénylyl cyclase, une enzyme impliquée dans la conversion de l'adénosine triphosphate en adénosine monophosphate cyclique .
Méthodes De Préparation
La synthèse de WAY-621302 implique la préparation de composés 2,6-diamino-4-chloropyrimidine . La voie de synthèse comprend généralement les étapes suivantes :
Formation de la structure de base : La structure de base de WAY-621302 est synthétisée par une série de réactions impliquant la formation d'anneaux thiadiazolidine et dithione.
Réactions de substitution : Diverses réactions de substitution sont réalisées pour introduire les groupes fonctionnels souhaités sur la structure de base.
Analyse Des Réactions Chimiques
WAY-621302 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : WAY-621302 peut subir des réactions de substitution, où un ou plusieurs atomes de la molécule sont remplacés par d'autres atomes ou groupes.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
WAY-621302 a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
WAY-621302 exerce ses effets en inhibant l'activité de l'adénylyl cyclase, une enzyme responsable de la conversion de l'adénosine triphosphate en adénosine monophosphate cyclique . En inhibant cette enzyme, WAY-621302 réduit les niveaux d'adénosine monophosphate cyclique, ce qui affecte à son tour divers processus cellulaires et voies de signalisation . Les cibles moléculaires et les voies impliquées dans ce mécanisme comprennent la voie de signalisation des récepteurs couplés aux protéines G et la régulation de la pression intraoculaire .
Applications De Recherche Scientifique
WAY-621302 has a wide range of scientific research applications, including:
Mécanisme D'action
WAY-621302 exerts its effects by inhibiting the activity of adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate to cyclic adenosine monophosphate . By inhibiting this enzyme, WAY-621302 reduces the levels of cyclic adenosine monophosphate, which in turn affects various cellular processes and signaling pathways . The molecular targets and pathways involved in this mechanism include the G protein-coupled receptor signaling pathway and the regulation of intraocular pressure .
Comparaison Avec Des Composés Similaires
WAY-621302 est unique en son inhibition spécifique de l'adénylyl cyclase. Les composés similaires incluent :
MDL-12,330A : Un autre inhibiteur de l'adénylyl cyclase avec une structure chimique et un mécanisme d'action différents.
SQ 22,536 : Un composé qui inhibe l'adénylyl cyclase par un site de liaison et un mécanisme différents.
2’,5’-Didésoxyadénosine : Un inhibiteur de l'adénylyl cyclase avec une structure chimique et un mode d'action distincts.
Comparé à ces composés, WAY-621302 offre des avantages uniques en termes de spécificité et d'applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
3-(3-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S3/c1-6-3-2-4-7(5-6)11-9(13)14-8(12)10-11/h2-5H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOAAMGYKAIXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=S)SC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

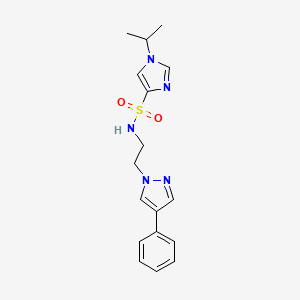
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2868834.png)
![tert-butyl (3aS,9bR)-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline-2-carboxylate](/img/structure/B2868835.png)
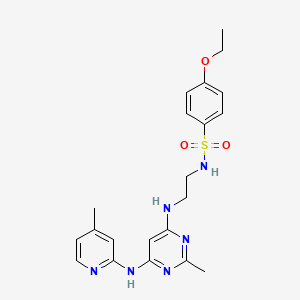
![7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2868839.png)
![4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2868840.png)
![2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2868841.png)
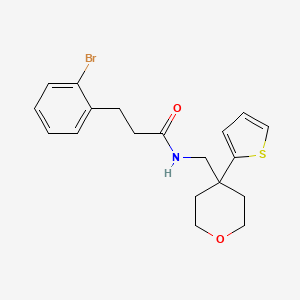

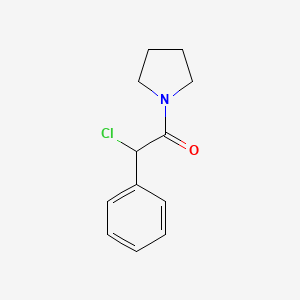

![1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2868851.png)
